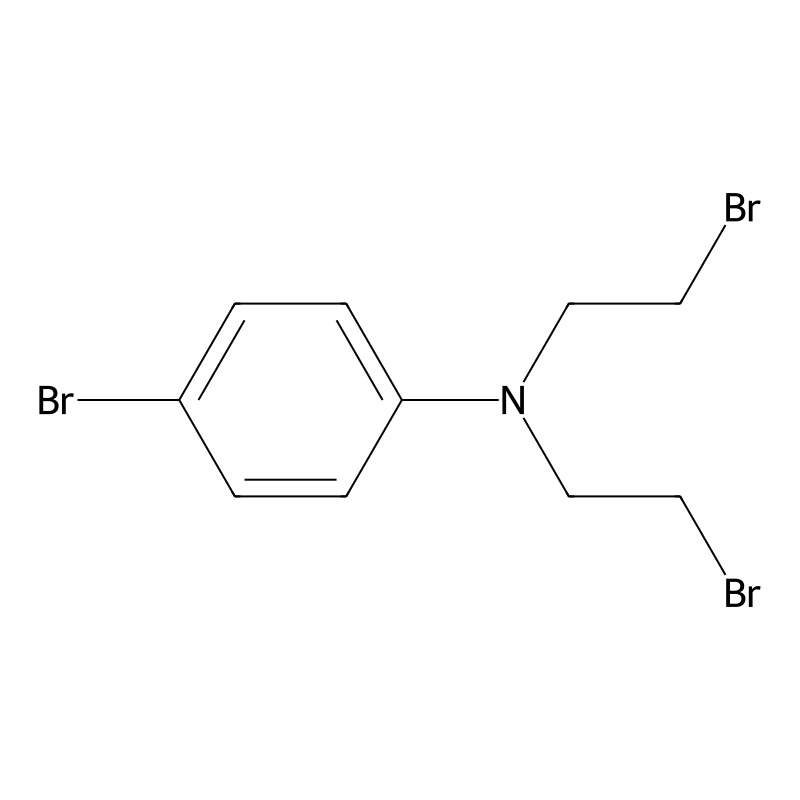

4-Bromo-N,N-bis(2-bromoethyl)aniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-Bromo-N,N-bis(2-bromoethyl)aniline is a chemical compound with the molecular formula and a molecular weight of approximately 385.92 g/mol. It features a bromine atom attached to the para position of the aniline structure, along with two bromoethyl groups attached to the nitrogen atom of the aniline. This compound is characterized by its unique structure, which includes multiple bromine substituents, making it a subject of interest in various chemical and biological studies .

- Nucleophilic Substitution: The bromoethyl groups can be replaced by nucleophiles under suitable conditions, leading to the formation of various derivatives.

- Electrophilic Aromatic Substitution: The bromine atom on the aromatic ring can participate in further electrophilic substitution reactions, allowing for the introduction of additional functional groups.

- Cross-Coupling Reactions: This compound can be involved in palladium-catalyzed cross-coupling reactions, where it acts as a coupling partner for forming carbon-carbon bonds with other aryl or vinyl halides .

Synthesis of 4-Bromo-N,N-bis(2-bromoethyl)aniline typically involves the following steps:

- Bromination of Aniline: Starting with aniline, bromination can be performed using bromine or brominating agents to introduce a bromine atom at the para position.

- Alkylation: The nitrogen atom in aniline can then be alkylated using 2-bromoethanol or similar reagents to introduce the bromoethyl groups. This step may require a base such as sodium hydroxide to facilitate the reaction.

- Purification: The crude product is purified through recrystallization or chromatography to obtain pure 4-Bromo-N,N-bis(2-bromoethyl)aniline .

4-Bromo-N,N-bis(2-bromoethyl)aniline has potential applications in various fields:

- Pharmaceuticals: It may serve as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting bacterial infections or cancer.

- Material Science: Its unique properties could be utilized in developing new materials, especially in polymer chemistry where brominated compounds often enhance thermal stability and flame retardancy.

- Research: This compound can be used in chemical research for studying reaction mechanisms involving halogenated compounds .

Several compounds share structural similarities with 4-Bromo-N,N-bis(2-bromoethyl)aniline, including:

- N,N-bis(2-bromoethyl)aniline - Lacks the para-bromine but shares similar alkylation patterns.

- 4-Bromo-N,N-dimethylaniline - Contains dimethyl groups instead of bromoethyls, affecting solubility and reactivity.

- N,N-bis(2-chloroethyl)aniline - Similar structure but features chlorine instead of bromine, which may alter biological activity.

Comparison TableCompound Name Structure Features Unique Properties 4-Bromo-N,N-bis(2-bromoethyl)aniline Para-bromine, two bromoethyl groups High lipophilicity due to multiple bromines N,N-bis(2-bromoethyl)aniline No para substitution Less reactive than its brominated counterpart 4-Bromo-N,N-dimethylaniline Dimethyl groups instead of bromoethyls Different solubility characteristics N,N-bis(2-chloroethyl)aniline Chlorine instead of bromine Potentially lower reactivity due to electronegativity

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Bromo-N,N-bis(2-bromoethyl)aniline | Para-bromine, two bromoethyl groups | High lipophilicity due to multiple bromines |

| N,N-bis(2-bromoethyl)aniline | No para substitution | Less reactive than its brominated counterpart |

| 4-Bromo-N,N-dimethylaniline | Dimethyl groups instead of bromoethyls | Different solubility characteristics |

| N,N-bis(2-chloroethyl)aniline | Chlorine instead of bromine | Potentially lower reactivity due to electronegativity |